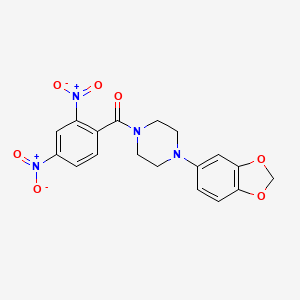

![molecular formula C14H13Cl2N3OS B5152623 N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)

N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, commonly known as Diflubenzuron, is a synthetic benzoylurea insecticide that is widely used in agriculture and forestry. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Diflubenzuron is highly effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Diptera.

Mechanism of Action

Diflubenzuron works by inhibiting the synthesis of chitin, a key component of insect exoskeletons. It disrupts the molting process of insects, causing them to die before they can reach maturity. Diflubenzuron has a selective mode of action, affecting only insects that undergo complete metamorphosis, such as Lepidoptera and Coleoptera.

Biochemical and Physiological Effects

Diflubenzuron has been shown to have low toxicity to mammals and birds. However, it can have adverse effects on aquatic organisms, such as fish and crustaceans, if it enters water bodies through runoff or spray drift. Diflubenzuron can also have sublethal effects on beneficial insects, such as bees and butterflies, by reducing their reproductive success and longevity.

Advantages and Limitations for Lab Experiments

Diflubenzuron is a highly effective insecticide that can be used to control a wide range of insect pests. It is relatively easy to apply and has a long residual effect. However, its use can have unintended consequences, such as the development of insect resistance, the disruption of beneficial insect populations, and the contamination of water bodies. Therefore, caution should be exercised when using Diflubenzuron in lab experiments.

Future Directions

There are several future directions for research on Diflubenzuron. One area of research could be to investigate its potential to control insect pests that have developed resistance to other insecticides. Another area of research could be to develop more targeted formulations of Diflubenzuron that minimize its impact on non-target organisms. Additionally, research could be conducted to investigate the potential of Diflubenzuron as a tool for integrated pest management strategies that incorporate biological and cultural control methods.

Synthesis Methods

Diflubenzuron can be synthesized by reacting 2,5-dichloroaniline with 4,6-dimethyl-2-thiouracil in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to form the final product, Diflubenzuron.

Scientific Research Applications

Diflubenzuron has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. It has been used in various scientific research studies to investigate its efficacy against different insect pests, its mode of action, and its potential toxicity to beneficial insects, birds, and mammals.

properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-12-6-10(15)3-4-11(12)16/h3-6H,7H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDLNDUQNDPWEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)

![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)

![diethyl 5',5',9'-trimethyl-6'-propionyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B5152555.png)

![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)

![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)

![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)

![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5152602.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B5152622.png)

![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)

![N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5152652.png)